2-Hydroxy-3-phenylpropanenitrile

physicochemical property logP extraction efficiency

Researchers seeking enantiopure (S)-3-phenyllactic acid often encounter poor enantioselectivity with generic cyanohydrins. 2-Hydroxy-3-phenylpropanenitrile (CAS 50353-47-4) resolves this: • Preferred substrate for (S)-HbHNL, delivering 99% ee and 99% conversion. • Enables nitrilase screening across clades 1,3,4,5 with 49.6% hit rate. • Validated for scalable (S)-phenyllactic acid production (99.8% ee after crystallization). Available for immediate dispatch.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 50353-47-4
Cat. No. B1206578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-phenylpropanenitrile
CAS50353-47-4
Synonyms3-phenyllactonitrile
phenylacetaldehyde-cyanohydrin
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C#N)O
InChIInChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2
InChIKeyGOOUUOYVIYFDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-phenylpropanenitrile: Sourcing & Procurement


2-Hydroxy-3-phenylpropanenitrile (3-phenyllactonitrile, phenylacetaldehyde cyanohydrin) is an aromatic cyanohydrin with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol [1]. It contains both a hydroxyl and a nitrile functional group on a phenyl-substituted propionitrile backbone, placing it within the broader cyanohydrin class alongside mandelonitrile (CAS 532-28-5) and lactonitrile (CAS 78-97-7). Standard synthesis routes involve the nucleophilic addition of cyanide (NaCN or KCN) to phenylacetaldehyde [2]. The compound is available from specialty chemical suppliers at purities typically ≥95% (HPLC), with the racemic form being the standard commercial offering . Its primary differentiation from simpler cyanohydrins lies in its combined aromatic-aliphatic character, which imparts distinct physicochemical properties and enzyme recognition profiles that are critical for asymmetric synthesis applications.

2-Hydroxy-3-phenylpropanenitrile: Irreplaceable in Chiral Synthesis


Cyanohydrins are not functionally interchangeable despite sharing the α-hydroxynitrile pharmacophore. Mandelonitrile (a benzylic cyanohydrin) and lactonitrile (an aliphatic cyanohydrin) exhibit fundamentally different enzyme recognition, physicochemical properties, and downstream synthetic utility [1]. Specifically, 2-hydroxy-3-phenylpropanenitrile possesses a methylene spacer between the aromatic ring and the α-hydroxy nitrile center, which alters its LogP, boiling point, and steric profile relative to mandelonitrile. This one-carbon homologation directly impacts enantioselectivity in hydroxynitrile lyase (HNL)-catalyzed synthesis: the (S)-HbHNL enzyme from Hevea brasiliensis converts phenylacetaldehyde to (2S)-2-hydroxy-3-phenylpropanenitrile with 99% enantiomeric excess and 99% conversion, metrics that cannot be achieved when this specific enzyme-substrate pairing is disrupted by substituting the aldehyde precursor [2]. Additionally, large-scale nitrilase screening data reveal that phenylacetaldehyde cyanohydrin and mandelonitrile elicit opposed activity patterns across nitrilase clades, meaning an enzyme selected for one substrate will typically fail on the other [3]. These findings establish that procurement decisions based solely on the cyanohydrin functional group classification are scientifically unsound.

2-Hydroxy-3-phenylpropanenitrile: Differentiation Evidence


Lipophilicity-Driven Separation Advantage

2-Hydroxy-3-phenylpropanenitrile exhibits a computed LogP of 1.11–1.24, which is comparable to mandelonitrile (LogP 1.24) but substantially higher than lactonitrile (LogP -0.30 to -0.11) [1]. This approximately 1.4 log-unit difference relative to lactonitrile corresponds to a ~25-fold higher octanol-water partition coefficient, translating to markedly different extraction behavior in biphasic aqueous-organic workup procedures commonly employed after enzymatic cyanohydrin synthesis. The compound also displays a significantly higher boiling point (325.8°C at 760 mmHg predicted, or ~293°C by Stein & Brown method) compared to mandelonitrile (170°C lit.) , which has direct implications for distillation-based purification strategies and thermal stability considerations during downstream processing.

physicochemical property logP extraction efficiency chromatographic retention

HbHNL-Catalyzed Enantioselective Synthesis

The (S)-hydroxynitrile lyase from Hevea brasiliensis (HbHNL) catalyzes the addition of HCN to phenylacetaldehyde to yield (2S)-2-hydroxy-3-phenylpropanenitrile with a wild-type enzyme performance of 98–99% enantiomeric excess (ee) and 99% conversion rate [1]. This stands in sharp contrast to the one-carbon homolog 3-phenylpropanal, whose corresponding cyanohydrin (2S)-2-hydroxy-4-phenylbutanenitrile is produced with only 17% ee by the same enzyme class [2]. Furthermore, when (R)-selective Prunus HNLs are employed, the conversion of aromatic aldehydes including 3-phenylpropionaldehyde is reported as incomplete with poor ee values, reinforcing that the phenylacetaldehyde–cyanohydrin pairing is uniquely privileged among arylaliphatic substrates for achieving high optical purity [3].

asymmetric synthesis hydroxynitrile lyase enantiomeric excess chiral building block HbHNL

Opposed Nitrilase Specificity Patterns

A systematic screen of 137 unique nitrilases against three cyanohydrin substrates revealed that 68 nitrilases (49.6%) were active on phenylacetaldehyde cyanohydrin (2-hydroxy-3-phenylpropanenitrile), but their activity patterns were 'opposed to those observed for mandelonitrile' [1]. Specifically, nitrilases belonging to clades 1, 3, 4, and 5 showed activity on phenylacetaldehyde cyanohydrin while being largely inactive on mandelonitrile. Conversely, clade 2 nitrilases were highly active on mandelonitrile. This divergent recognition has practical consequences: an (S)-selective nitrilase (clone 5B17) achieved 77% ee for 3-phenyllactic acid production from this substrate, while an (R)-selective outlier (clone 1B15) reached 76% ee [1]. In a separate study, Pseudomonas sp. BC-18 was specifically isolated for its ability to enantioselectively hydrolyze racemic phenylacetaldehyde cyanohydrin to S-3-phenyllactic acid [2].

nitrilase substrate specificity aryllactic acid biocatalysis enantioselective hydrolysis

Biotransformation to (S)-3-Phenyllactic Acid

2-Hydroxy-3-phenylpropanenitrile serves as the direct precursor for enantioselective biotransformation to S-(-)-3-phenyllactic acid (S-PLA). Using intact cells of Pseudomonas sp. BC-18, the racemic cyanohydrin is converted to S-PLA with an initial enantiomeric excess of approximately 75% ee, which can be upgraded to 99.8% ee through repeated crystallization [1]. Chemical mutagenesis of the producing strain yielded mutant BC348-9 with a 16-fold higher specific activity (40 mU/OD₆₃₀ vs. 2.5 mU/OD₆₃₀ for the parent strain) and a 12-fold increase in volumetric productivity (approximately 18 g/OD₆₃₀ vs. 1.5 g/OD₆₃₀ for the parent) [1]. This contrasts with alternative routes to S-PLA via phenylalanine deamination or asymmetric reduction of phenylpyruvate, which require additional redox cofactors and typically yield product with lower initial optical purity necessitating more extensive downstream purification [2].

biotransformation 3-phenyllactic acid Pseudomonas enantiomeric excess process chemistry

Patented Asymmetric Synthesis Route

A Japanese patent assigned to Sankyo Co. (JP2002114749A) specifically claims a method for the catalytic asymmetric synthesis of optically active 2-hydroxy-3-phenylpropionitrile derivatives from achiral starting materials using an optically active catalyst [1]. This patent demonstrates industrial investment in accessing the single-enantiomer form of this compound, which is not available through standard cyanohydrin formation using NaCN/KCN with phenylacetaldehyde [2]. The existence of dedicated intellectual property for its enantioselective preparation distinguishes 2-hydroxy-3-phenylpropanenitrile from commodity cyanohydrins like lactonitrile or acetone cyanohydrin, for which asymmetric synthesis patents are less specifically targeted.

asymmetric catalysis patent chiral cyanohydrin catalytic synthesis Sankyo

2-Hydroxy-3-phenylpropanenitrile: Procurement Scenarios


Enzymatic Production of (S)-3-Phenyllactic Acid

2-Hydroxy-3-phenylpropanenitrile is the preferred substrate for biocatalytic production of (S)-3-phenyllactic acid (S-PLA) using Pseudomonas sp. BC-18 or its engineered mutants. The validated process achieves a final S-PLA enantiomeric excess of 99.8% after crystallization, with the BC348-9 mutant strain delivering a 16-fold activity enhancement (40 mU/OD₆₃₀) and 12-fold productivity improvement over the wild-type parent [1]. This route is directly applicable to synthesis of chiral building blocks for ACE inhibitors and β-blockers, where the (S)-α-hydroxy acid configuration is pharmacophorically essential .

Asymmetric Synthesis of (S)-Phenylalanine Derivatives

The (S)-HbHNL-catalyzed hydrocyanation of phenylacetaldehyde yields (2S)-2-hydroxy-3-phenylpropanenitrile with 99% enantiomeric excess and 99% conversion [2]. This chiral cyanohydrin can be elaborated via the Strecker synthesis to enantiopure (S)-phenylalanine—an essential aromatic amino acid used in peptide therapeutics and as a chiral pool starting material. The near-quantitative ee of the cyanohydrin intermediate eliminates the need for chiral resolution at the amino acid stage, providing a procurement rationale for sourcing this specific cyanohydrin over racemic alternatives that would require subsequent enantiomeric enrichment.

Nitrilase Screening and Directed Evolution

Because phenylacetaldehyde cyanohydrin activates a complementary set of nitrilase clades (clades 1, 3, 4, and 5) relative to mandelonitrile (clade 2), it serves as an essential screening substrate for building nitrilase enzyme panels with broad substrate coverage [3]. Industrial biocatalysis groups procuring this compound for nitrilase discovery programs gain access to distinct sequence-function space, enabling identification of catalysts that would be missed if screening were limited to mandelonitrile alone. The documented 49.6% hit rate (68/137 nitrilases) provides a benchmark for expected screening throughput [3].

Biphasic Process Development via LogP Partitioning

With a LogP of 1.11–1.24, 2-hydroxy-3-phenylpropanenitrile partitions efficiently into organic solvents in biphasic reaction systems [4]. This property is superior to lactonitrile (LogP -0.30) for in-situ product extraction strategies that mitigate cyanohydrin racemization and product inhibition during HNL-catalyzed synthesis. Its higher boiling point (325.8°C predicted) relative to mandelonitrile (170°C lit.) also permits higher-temperature distillative workup without thermal degradation concerns, making it the cyanohydrin of choice for process chemists designing scalable, continuous-flow biocatalytic manufacturing routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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